2,4,6-Tribromophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWXRFVMJHFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21143 | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |
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| Record name | 2,4,6-Tribromophenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2,4,6-Tribromophenol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25721-68-0, 5175-83-7 (bismuth(3+) salt) | |
| Record name | Phenol, 2,4,6-tribromo-, homopolymer | |
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| Record name | 2,4,6-Tribromophenol | |
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DSSTOX Substance ID |
DTXSID6021959 | |
| Record name | 2,4,6-Tribromophenol | |
| Source | EPA DSSTox | |
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Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soft, long, white crystals with a bromine odor. (NTP, 1992), Pellets or Large Crystals, White solid with an odor of bromine; [Hawley] White to pink solid; [ICSC] Off-white or pink flakes; [MSDSonline], Solid, WHITE-TO-PINK POWDER. | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Record name | Phenol, 2,4,6-tribromo- | |
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| Record name | 2,4,6-Tribromophenol | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
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Boiling Point |
471 °F at 760 mmHg (Sublimes at 540-554 °F at 764 mmHg) (NTP, 1992), 286 °C | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Record name | 2,4,6-Tribromophenol | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in alcohol, chloroform, ether, glycerol oils, Very soluble in ethanol; soluble in ether, benzene, carbon tetrachloride, chloroform, acetic acid, Sol in caustic alkaline solutions, In water, 70 mg/L at 15 °C, 0.07 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 0.007 | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4,6-Tribromophenol | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Record name | 2,4,6-Tribromophenol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
2.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.55 g/cu cm at 20 °C, 2.55 g/cm³ | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21143 | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 2.5 | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
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Vapor Pressure |
0.000303 [mmHg], Vapor pressure, Pa at 25 °C: 0.007 | |
| Record name | 2,4,6-Tribromophenol | |
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Color/Form |
Needles from alcohol; prisms from benzene, Long crystals, Soft, white needles | |
CAS No. |
118-79-6 | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Record name | 2,4,6-Tribromophenol | |
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| Record name | 2,4,6-Tribromophenol | |
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| Record name | Tribromophenol | |
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| Record name | 2,4,6-Tribromophenol | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
203 to 205 °F (NTP, 1992), 94-96 °C, 87 - 89 °C, 95.5 °C | |
| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Record name | 2,4,6-Tribromophenol | |
| Source | DrugBank | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
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| Record name | 2,4,6-Tribromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | 2,4,6-TRIBROMOPHENOL | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Environmental Occurrence and Distribution
Spatial and Temporal Distribution in Abiotic Matrices
2,4,6-Tribromophenol has been detected in various aquatic systems, including freshwater, seawater, and groundwater. nih.gov Its presence in these environments is often linked to industrial activities and the chlorination of water containing bromide ions. vilniustech.ltwho.int In water, TBP is expected to adsorb to suspended solids and sediment, though less brominated phenols tend to remain in the water phase. who.int
A study in the industrialized Gulf of Fos in France revealed the significant impact of industrial chlorination discharges on TBP levels in seawater. vilniustech.ltnih.gov Average concentrations were reported at the 1–10 ng/L level, with levels reaching up to 580 ng/L near industrial outlets. vilniustech.ltnih.gov In surface freshwater, a maximum concentration of 0.3 µg/L has been reported. who.int TBP is also found in groundwater, contributing to its status as a persistent environmental pollutant. nih.gov
| Environment | Concentration | Location/Study Details |
| Seawater | 1-10 ng/L (average) | Industrialized Gulf of Fos, France vilniustech.ltnih.gov |
| Seawater | up to 580 ng/L | Near industrial outlets in the Gulf of Fos, France vilniustech.ltnih.gov |
| Freshwater | up to 0.3 µg/L | Surface freshwater monitoring who.int |
| Groundwater | Detected (levels not specified) | General environmental findings nih.gov |
In terrestrial environments, 2,4,6-TBP is primarily found in soil and sediment. researchgate.net When released into the soil, it tends to remain there with minimal migration into other environmental compartments. oecd.org One model suggests that if TBP is released into the soil, 99.9% is expected to stay there. oecd.org Its mobility in soil can be influenced by pH due to its dissociation properties. oecd.org Volatilization from moist or dry soil surfaces is not considered a significant fate process. nih.gov
Studies have shown that TBP can be mineralized to CO2 by soil microorganisms, indicating it can be used as an energy source. nih.gov Transformation is notably faster under oxic (oxygen-rich) conditions compared to anoxic (oxygen-poor) conditions. nih.gov In estuarine sediments, concentrations have been found to reach up to 3690 µg/kg dry weight. who.int
In the atmosphere, this compound is predicted to exist in both vapor and particulate phases. guidechem.comnih.gov The vapor-phase component is subject to degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 34 days. guidechem.comnih.gov Particulate-phase TBP can be removed from the atmosphere via wet or dry deposition. guidechem.comnih.gov
Monitoring studies have detected TBP in both indoor and outdoor air. researchgate.net Concentrations in outdoor air have been measured in the range of 49–73 pg/m³. researchgate.net A fugacity model indicates that if TBP is released into the air, approximately 29.2% remains in the air, while 21.4% is transported to water and 47.8% to soil. oecd.org
This compound is frequently detected in indoor environments, particularly in house dust and indoor air. nih.govresearchgate.net This presence is often linked to the use of products containing brominated flame retardants. researchgate.net
Concentrations of TBP in house dust have been reported to range from 15 to 620 ng/g. researchgate.net In indoor air, levels have been measured between 220 and 690 pg/m³, which is significantly higher than typical outdoor air concentrations. researchgate.net These findings suggest that indoor settings are an important route of human exposure to this compound. fao.orgnih.gov
| Environment | Concentration Range |
| Indoor Air | 220 - 690 pg/m³ researchgate.net |
| House Dust | 15 - 620 ng/g researchgate.net |
Bioaccumulation and Biotic Distribution
This compound has been found to bioaccumulate in various marine organisms. fao.orgresearchgate.net The potential for bioconcentration in aquatic organisms is considered moderate, with a predicted Bioconcentration Factor (BCF) of 120 and a measured BCF of 83. nih.govwho.int
A study conducted in the Gulf of Fos found TBP concentrations in marine life that were higher than all previously published references, directly linked to industrial chlorination discharges. vilniustech.ltnih.gov High levels were measured in several species, indicating significant bioaccumulation. vilniustech.ltnih.gov For example, average concentrations in the muscle tissue of the European conger were between 140 and 1000 ng/g lipid weight. vilniustech.ltnih.gov In the gonads of the purple sea urchin, average levels were 830–880 ng/g lipid weight, and in the body of the Mediterranean mussel, they reached 1500–2000 ng/g lipid weight. vilniustech.ltnih.gov The compound has also been reported in the marine worm Lanice conchilega. nih.gov
| Marine Organism | Tissue | Concentration (lipid weight) | Location/Study |
| European conger | Muscle | 140-1000 ng/g (average) | Gulf of Fos, France vilniustech.ltnih.gov |
| Purple sea urchin | Gonads | 830-880 ng/g (average) | Gulf of Fos, France vilniustech.ltnih.gov |
| Mediterranean mussel | Whole Body | 1500-2000 ng/g (average) | Gulf of Fos, France vilniustech.ltnih.gov |
Presence in Human Biological Samples (Blood, Breast Milk, Placental Tissue)
The lipophilic nature of this compound (2,4,6-TBP) facilitates its accumulation in human tissues, and its presence has been confirmed in various biological samples, including blood, breast milk, and placental tissue. oup.comresearchgate.netnih.govnih.gov This indicates widespread human exposure to the compound.
Studies have consistently detected 2,4,6-TBP in blood and serum samples from both the general population and individuals with occupational exposure. who.int In a survey of three occupational groups in Norway, 2,4,6-TBP was the most abundant brominated compound in plasma samples, with mean concentrations of 24, 31, and 11 µg/kg lipid weight for electronics dismantlers, circuit board producers, and laboratory personnel, respectively. who.int The authors of this study suggested that the presence of 2,4,6-TBP in plasma could be due to general exposure through diet rather than solely occupational exposure. who.int Another study on postpartum mothers found 2,4,6-TBP in maternal and cord serum samples, highlighting in-utero exposure. oup.com
The presence of 2,4,6-TBP in breast milk is a significant route of exposure for nursing infants. oup.comresearchgate.net A study in Japan collected 64 breast milk samples and reported a mean concentration of 0.59 ng/g lipid weight for 2,4,6-TBP. researchgate.net A pooled human milk sample from Norway was found to contain a 2,4,6-TBP concentration of 0.6 µg/kg lipid weight. who.int
Furthermore, 2,4,6-TBP has been shown to cross the placental barrier, leading to fetal exposure. oup.comnih.gov A study analyzing 102 human placental tissues from Durham County, North Carolina, found that 2,4,6-TBP was ubiquitously detected in all samples. nih.gov The mean concentration was 15.4 ng/g lipid, with a range of 1.31 to 316 ng/g lipid. nih.gov Interestingly, the study also noted a negative association between the age of the mother and the concentration of 2,4,6-TBP in placental tissue. nih.gov Another study reported that fetal blood contained roughly a 6-fold higher concentration of 2,4,6-TBP than maternal blood, indicating significant fetal exposure. oup.comnih.gov
Table 1: Concentration of this compound in Human Biological Samples
Translocation in Plants
The uptake and translocation of this compound in plants have been investigated to understand its fate in the environment and potential entry into the food chain. nih.govnih.gov
A study on rice plants (Oryza sativa) grown hydroponically demonstrated the plant's ability to take up and metabolize 2,4,6-TBP. nih.govnih.gov After a five-day exposure, it was found that 99.2% of the initial 2,4,6-TBP had been metabolized by the rice plants. nih.govnih.gov The distribution of the parent compound within the plant showed acropetal translocation, with the highest concentration found in the roots, followed by the leaves, and then the stems. nih.gov
The study also identified forty transformation products of 2,4,6-TBP in the rice plants, consisting of nine phase I and thirty-one phase II metabolites. nih.govnih.gov A significant number of these metabolites (39) were detected in the roots. nih.govnih.gov Importantly, ten of these metabolites were found to be translocated from the roots to the stems and leaves, indicating systemic distribution within the plant. nih.govnih.gov The proposed transformation pathways included debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. nih.gov
Another study investigated the uptake of 2,4,6-TBP by fodder maize from contaminated sawdust. The results indicated that under the experimental conditions, 2,4,6-TBP could be transferred from the sawdust to the plant, although it was not detected in the corn ear.
Table 2: Translocation and Metabolism of this compound in Rice Plants
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (2,4,6-TBP) |
| BDE-47 |
| BDE-209 |
| OH-PBDEs |
| PBDD/Fs |
| Tetrabromobisphenol A |
| Polybrominated dibenzo-p-dioxin (B167043) (PBDD) |
| Polybrominated diphenyl ethers (PBDE) |
| 2,4-dibromophenol (B41371) |
| 2,4-dibromoacetophenone |
| 2,4-dibromobenzoic acid |
| Glycine |
| 6-bromodiacetylindoxyl |
| 6,6-dibromindigotin |
| 2,4,6-tribromoanisole (B143524) (TBA) |
| Pentachlorophenol (PCP) |
| Pentachloroanisole (PCA) |
| 2,6-dibromophenol (B46663) (2,6-DBP) |
| 4-bromophenol (B116583) (4-BP) |
| 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) |
| Phenol (B47542) |
| 2-BP |
| 3-BP |
| PBP |
| 2,5-DBP |
| 3,5-DBP |
| 2,3,4,6-TeBP |
| Bromobenzene |
| S-(2-hydroxy-4-bromocyclohexa-3,5-dienyl)-L-cysteine |
| S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)-L-cysteine |
| TBP-glucuronide |
| TBP-sulfate |
| Decabromodiphenyl ethane (B1197151) (DBDPE) |
| 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) |
| 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) |
| Cypermethrin |
| p,p'-DDT |
| Hexabromocyclododecane (HBCD) |
| α-HBCD |
| β-HBCD |
| γ-HBCD |
Transformation and Degradation Pathways of 2,4,6 Tribromophenol
Abiotic Transformation Mechanisms
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For 2,4,6-TBP, these mechanisms primarily include phototransformation in water, thermal decomposition, and formation during water treatment processes.
The exposure of 2,4,6-TBP in aqueous environments to sunlight can initiate phototransformation, a process where light energy drives chemical reactions. Studies have shown that 2,4,6-TBP can undergo direct photolysis when exposed to UV irradiation, with its absorption spectrum showing a broad peak between 260 and 320 nm. tandfonline.com
Research on the phototransformation of 2,4,6-TBP in aqueous solutions indicates that the degradation process typically follows pseudo-first-order kinetics. tandfonline.comnih.gov The rate of this transformation is influenced by several environmental factors. For instance, the transformation rate constant of 2,4,6-TBP has been observed to decrease with an increase in its initial concentration. nih.gov Conversely, the rate constant increases with rising pH and in the presence of substances like Fe³⁺ and NO₂⁻ ions. tandfonline.comnih.gov In one study, the phototransformation half-life for 2,4,6-TBP under simulated sunlight was determined to be approximately 223 minutes. tandfonline.com
Interactive Table: Factors Influencing the Phototransformation Rate of 2,4,6-TBP
| Factor | Effect on Transformation Rate | Reference |
| Initial 2,4,6-TBP Concentration | Decreases with increasing concentration | nih.gov |
| pH | Increases with increasing pH | tandfonline.comnih.gov |
| Fe³⁺ Ions | Increases with increasing concentration | tandfonline.comnih.gov |
| NO₂⁻ Ions | Increases with increasing concentration | tandfonline.comnih.gov |
The phototransformation of 2,4,6-TBP results in the formation of various photoproducts. The primary mechanisms involved are hydrodebromination and photodimerization. nih.govtandfonline.com
Hydrodebromination is a significant pathway where a bromine atom is replaced by a hydrogen atom. This leads to the formation of less brominated phenols. Studies have identified dihydroxylated dibromobenzene compounds (di-OH-DBB) as predominant photoproducts, suggesting that hydrodebromination is a major transformation mechanism. nih.govtandfonline.com
Photodimerization is another identified reaction pathway. nih.govtandfonline.com This process involves the joining of two 2,4,6-TBP molecules or their derivatives. The identification of products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs) supports the occurrence of photodimerization. nih.govtandfonline.com In total, as many as ten different photoproducts have been tentatively identified in studies of 2,4,6-TBP irradiation in aqueous solutions. nih.gov
2,4,6-TBP can be generated as a breakdown product from the thermal decomposition of more complex brominated flame retardants (BFRs). nih.gov For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), a novel brominated flame retardant, can lead to the formation of 2,4,6-TBP. nih.govresearchgate.net This process can occur through a 1,3-hydrogen shift mechanism. nih.gov Similarly, 2,4,6-TBP has been identified as a thermal degradation product of tetrabromobisphenol A (TBBPA). nih.gov The pyrolysis of polymers containing these BFRs, such as in electronic waste processing or accidental fires, can therefore act as a source of 2,4,6-TBP in the environment. ciop.plcetjournal.it
Table: Brominated Flame Retardants that Yield 2,4,6-TBP upon Thermal Decomposition
| Brominated Flame Retardant | Reference |
| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | nih.govresearchgate.netnih.gov |
| Tetrabromobisphenol A (TBBPA) | nih.gov |
The treatment of natural waters with chlorine, a common disinfection process, can lead to the formation of various disinfection by-products, including halogenated organic compounds. nih.gov In marine or bromide-rich waters, the photochemical transformation of 2,4,6-TBP can be dominated by photochlorination. researchgate.net This process can lead to the formation of products like 2,4-dibromo-6-chlorophenol. The rate of this photochlorination is enhanced by higher initial concentrations of 2,4,6-TBP, chloride ions, and Fe(III), as well as lower pH levels. researchgate.net
Phototransformation in Aqueous Solutions
Biotransformation and Biodegradation
Biotransformation and biodegradation involve the breakdown of 2,4,6-TBP by living organisms, particularly microorganisms. While generally considered persistent, certain bacteria have demonstrated the ability to degrade 2,4,6-TBP. inchem.org
Several bacterial strains capable of utilizing 2,4,6-TBP as a sole source of carbon and energy have been isolated. One such bacterium, identified as Ochrobactrum sp. strain TB01, was isolated from soil contaminated with brominated pollutants. nih.gov This strain can degrade 100 microM of 2,4,6-TBP within 36 hours in a growing culture. nih.gov The degradation pathway involves sequential reductive debromination, where 2,4,6-TBP is converted to phenol (B47542) via the intermediates 2,4-dibromophenol (B41371) (2,4-DBP) and 2-bromophenol (B46759) (2-BP). nih.gov This process requires NADH. nih.gov
Another study identified a strain with high similarity to Achromobacter xylosoxidans that was capable of degrading 2,4,6-TBP. nih.gov In experiments using fractured chalk cores, this bacterium demonstrated efficient removal of 2,4,6-TBP from the water, with approximately 90% of the removal occurring within the first 10 cm of the flow path. nih.gov This suggests the potential for in-situ bioremediation of 2,4,6-TBP contaminated sites.
The complete debromination of 2,4,6-TBP to phenol has also been demonstrated in a combined chemical-biological treatment approach, where the resulting phenol was subsequently degraded by Pseudomonas or Rhodococcus bacterial strains. researchgate.net
Table: Microbial Strains Involved in 2,4,6-TBP Biodegradation
| Microbial Strain | Degradation Pathway/Products | Reference |
| Ochrobactrum sp. strain TB01 | Sequential reductive debromination to phenol via 2,4-DBP and 2-BP | nih.gov |
| Achromobacter xylosoxidans | Degradation of 2,4,6-TBP | nih.gov |
| Pseudomonas sp. | Degradation of phenol (a TBP breakdown product) | researchgate.net |
| Rhodococcus sp. | Degradation of phenol (a TBP breakdown product) | researchgate.net |
Microbial Degradation Mechanisms
Microorganisms have evolved diverse strategies to metabolize 2,4,6-Tribromophenol (TBP), a persistent environmental pollutant. These degradation mechanisms are crucial for the natural attenuation of TBP in contaminated ecosystems. The primary pathways involve the removal of bromine substituents from the aromatic ring, a critical step that reduces the toxicity of the compound and facilitates further breakdown.
Reductive Debromination Pathways
Reductive debromination is a significant mechanism in the microbial degradation of 2,4,6-TBP, particularly under anaerobic or microaerophilic conditions. This process involves the sequential removal of bromine atoms from the phenol ring, which are replaced by hydrogen atoms.
A key characteristic of this pathway is the preferential removal of bromine atoms at the ortho- and para-positions of the phenolic ring. oecd.org For instance, the anaerobic bacterium Desulfovibrio sp. strain DSL-1, isolated from marine sediments, preferentially removes the ortho-bromines from 2,4,6-TBP, leading to the transient formation of 2,4-dibromophenol (2,4-DBP) and the accumulation of 4-bromophenol (B116583) (4-BP). oecd.org Cell-free extracts from this strain have demonstrated that this reductive debromination is stimulated by the presence of electron donors like NADH and NADPH. oecd.org
Similarly, the soil bacterium Ochrobactrum sp. strain TB01 utilizes a reductive debromination pathway to convert 2,4,6-TBP to phenol. tandfonline.comnih.gov The degradation proceeds through the formation of 2,4-DBP and subsequently 2-bromophenol (2-BP). tandfonline.comnih.govebi.ac.uk This process is dependent on the presence of NADH, highlighting the reductive nature of the enzymatic reactions involved. tandfonline.comnih.gov
The bacterium Bacillus sp. GZT also employs reductive debromination as its primary method for breaking down 2,4,6-TBP. nih.gov This strain can debrominate the compound at both the ortho- and para-positions. nih.gov
Oxidative and Hydrolytic Debromination
In contrast to reductive pathways, some aerobic bacteria utilize oxidative and hydrolytic mechanisms to degrade 2,4,6-TBP. This process involves the enzymatic incorporation of oxygen, leading to the hydroxylation of the aromatic ring and subsequent removal of bromine atoms.
A notable example is the bacterium Cupriavidus sp. CNP-8, which degrades 2,4,6-TBP through a novel pathway involving consecutive oxidative and hydrolytic debromination steps. nih.gov This process is initiated by a two-component FAD-dependent monooxygenase, HnpAB. nih.gov This enzyme system transforms 2,4,6-TBP into 6-bromo-1,2,4-benzenetriol (BBT), which then serves as the substrate for ring cleavage. nih.gov The involvement of these enzymes was confirmed by the significant upregulation of the corresponding hnp genes when the bacteria were exposed to TBP. nih.gov
Role of Specific Bacterial Strains (e.g., Ochrobactrum sp. TB01, Bacillus sp. GZT, Cupriavidus sp. CNP-8)
Several bacterial strains have been identified and characterized for their ability to degrade 2,4,6-TBP, each with unique metabolic capabilities.
Ochrobactrum sp. TB01 : This soil bacterium can utilize 2,4,6-TBP as its sole source of carbon and energy. tandfonline.comnih.gov It is capable of degrading 100 µM of 2,4,6-TBP within 36 hours in a growing culture. tandfonline.comnih.govoup.com The degradation pathway is a sequential reductive debromination process, converting 2,4,6-TBP to phenol via 2,4-DBP and 2-BP. tandfonline.comnih.gov The process requires NADH as a cofactor. tandfonline.comnih.govebi.ac.uk This strain can also degrade other related compounds such as 2,6-dibromophenol (B46663) (2,6-DBP), 4-bromophenol (4-BP), and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). tandfonline.comnih.govoup.com
Bacillus sp. GZT : Isolated and characterized for its ability to debrominate and mineralize 2,4,6-TBP, this strain demonstrates high degradation efficiency. nih.gov Under optimal conditions, it can achieve up to 93.2% degradation and 89.3% debromination of TBP within 120 hours. nih.gov The primary degradation mechanism is reductive debromination at the ortho- and para-positions. nih.gov Interestingly, a minor pathway involving methylated debromination has also been observed in this strain. nih.gov Bioaugmentation with Bacillus sp. GZT has been shown to effectively enhance TBP removal in river water and sediment microcosms. nih.gov
Cupriavidus sp. CNP-8 : This strain employs a distinct degradation pathway involving consecutive oxidative and hydrolytic debromination. nih.gov It utilizes a two-component FAD-dependent monooxygenase to transform 2,4,6-TBP. nih.gov This bacterium was isolated from a pesticide-contaminated soil and can utilize 2-chloro-4-nitrophenol (B164951) as its sole source of carbon, nitrogen, and energy. researchgate.net The genes responsible for the degradation in Cupriavidus species are often located in operon-like structures. nih.gov
The table below summarizes the key characteristics of these bacterial strains in the degradation of 2,4,6-TBP.
| Bacterial Strain | Degradation Pathway | Key Features | Reference |
| Ochrobactrum sp. TB01 | Reductive Debromination | Utilizes 2,4,6-TBP as sole carbon and energy source; sequential debromination via 2,4-DBP and 2-BP; NADH-dependent. | tandfonline.comnih.govoup.com |
| Bacillus sp. GZT | Reductive Debromination | High degradation and debromination efficiency; also exhibits a minor methylated debromination pathway. | nih.govnih.gov |
| Cupriavidus sp. CNP-8 | Oxidative and Hydrolytic Debromination | Employs a two-component FAD-dependent monooxygenase; forms 6-bromo-1,2,4-benzenetriol. | nih.govresearchgate.net |
Identification of Metabolic Intermediates
The identification of metabolic intermediates is crucial for elucidating the degradation pathways of 2,4,6-TBP. Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have been employed to detect and identify these transient compounds.
In the reductive debromination pathway utilized by Ochrobactrum sp. TB01 , the identified metabolic intermediates are 2,4-dibromophenol (2,4-DBP) and 2-bromophenol (2-BP) . tandfonline.comnih.govebi.ac.uk This indicates a stepwise removal of bromine atoms, leading to the final product, phenol.
For Bacillus sp. GZT , a more complex set of ten metabolic intermediates has been identified. nih.gov These include five brominated compounds and three oxidative products. nih.gov The key intermediates, validated by authentic standards, support the proposed mechanism of reductive debromination occurring at both ortho- and para-positions. nih.gov
In the oxidative and hydrolytic pathway of Cupriavidus sp. CNP-8 , the key metabolic intermediate identified is 6-bromo-1,2,4-benzenetriol (BBT) . nih.gov This compound is the substrate for subsequent ring cleavage, demonstrating a different initial enzymatic attack compared to reductive debromination.
The following table lists the identified metabolic intermediates for each bacterial strain.
| Bacterial Strain | Metabolic Intermediates Identified | Reference |
| Ochrobactrum sp. TB01 | 2,4-dibromophenol (2,4-DBP), 2-bromophenol (2-BP) | tandfonline.comnih.govebi.ac.uk |
| Bacillus sp. GZT | Ten intermediates including five brominated compounds and three oxidative products. | nih.gov |
| Cupriavidus sp. CNP-8 | 6-bromo-1,2,4-benzenetriol (BBT) | nih.gov |
Plant Metabolism of 2,4,6-TBP
Plants, like microorganisms, have the capacity to metabolize 2,4,6-TBP, transforming it into various metabolites through a series of enzymatic reactions. This metabolic activity is a key component of phytoremediation strategies for contaminated soils and water.
Phase I and Phase II Metabolites
The metabolism of xenobiotics in plants is typically categorized into three phases. Phase I involves activation reactions such as oxidation, reduction, and hydrolysis. Phase II consists of conjugation reactions where the activated xenobiotic or its Phase I metabolite is coupled with endogenous molecules like sugars or sulfates. Phase III involves the sequestration of these conjugates into cellular compartments like vacuoles or cell walls. nih.gov
In a study using rice plants (Oryza sativa) exposed to 2,4,6-TBP, a significant number of metabolites were identified, highlighting the extensive biotransformation capabilities of the plant. nih.govfao.org After a 5-day exposure, 99.2% of the initial 2,4,6-TBP was metabolized by the rice plants. nih.govfao.org
Phase I Metabolites: In rice plants, nine Phase I metabolites of 2,4,6-TBP were identified. nih.govfao.org The primary Phase I reaction observed was debromination, with 2,4-dibromophenol being the only detectable debromination product. nih.gov This suggests that the debromination of 2,4,6-TBP in rice primarily occurs at the ortho-position. nih.gov Other Phase I reactions included hydroxylation and coupling reactions. nih.govfao.org
Phase II Metabolites: A total of thirty-one Phase II metabolites were identified in the same study with rice plants. nih.govfao.org These metabolites were formed through various conjugation pathways, including methylation, sulfation, and glycosylation. nih.govfao.org A significant portion of these conjugates were formed from the phenolic hydroxyl group of 2,4,6-TBP directly conjugating with sulfate (B86663) and sugar groups. nih.gov Eight such sulfated and glycosylated conjugates were identified, with the predominant ones being a sulfation conjugate (TP408) and a glycosylation conjugate (TP490). nih.gov These conjugates were found to be excreted into the hydroponic solution after their formation in the rice roots. nih.gov
The table below provides a summary of the types of metabolites of 2,4,6-TBP found in rice plants.
| Metabolic Phase | Number of Metabolites Identified | Types of Reactions | Examples of Metabolites/Conjugates | Reference |
| Phase I | 9 | Debromination, Hydroxylation, Coupling Reactions | 2,4-dibromophenol | nih.govfao.org |
| Phase II | 31 | Methylation, Sulfation, Glycosylation | Sulfated conjugates (e.g., TP408), Glycosylated conjugates (e.g., TP490) | nih.govfao.orgnih.gov |
Proposed Transformation Pathways (Debromination, Hydroxylation, Methylation, Coupling, Sulfation, Glycosylation)
The biotransformation of this compound (2,4,6-TBP) in plants and microorganisms involves several key metabolic pathways. In rice plants, a diversity of transformation processes has been identified, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. nih.gov
Debromination: Studies in rice plants have shown that the debromination of 2,4,6-TBP primarily occurs at the ortho position, leading to the formation of 2,4-dibromophenol as the only detectable debromination metabolite. nih.gov In microorganisms, such as the bacterium Bacillus sp. GZT, reductive debromination is a major degradation pathway that can happen simultaneously at both the ortho- and para-positions of the phenol ring. nih.gov
Hydroxylation, Methylation, and Coupling: In addition to debromination, rice plants can also metabolize 2,4,6-TBP through hydroxylation, methylation, and coupling reactions. nih.gov Methylation has also been observed as a minor degradation pathway in bacteria, leading to methylated debromination products. nih.gov Furthermore, biotransformation studies in zebrafish revealed that 25–30% of 2,4,6-TBP was methylated after several weeks of exposure. nih.gov
Sulfation and Glycosylation: Sulfation and glycosylation are crucial biotransformation pathways for 2,4,6-TBP in rice. nih.govnih.gov These conjugation reactions are part of the plant's detoxification process (Phase II metabolism), where endogenous polar molecules like sulfates and sugars are attached to the xenobiotic to increase water solubility and reduce toxicity. nih.gov In rice cells, 2,4,6-TBP is rapidly transformed into sulfated and glycosylated conjugates. nih.govnih.gov Within 3 hours of exposure in rice cells, 22.6% of the dissipated 2,4,6-TBP was converted into six different conjugates. nih.gov Over a 24-hour period in rice seedlings, eight distinct sulfated and glycosylated conjugates were produced. nih.govnih.gov
Table 1: Identified Transformation Pathways of 2,4,6-TBP in Rice Plants
| Pathway | Description | Key Metabolite(s) / Product(s) | Source(s) |
|---|---|---|---|
| Debromination | Removal of a bromine atom, primarily from the ortho position. | 2,4-dibromophenol | nih.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated metabolites | nih.gov |
| Methylation | Addition of a methyl (-CH3) group. | Methylated metabolites | nih.gov |
| Coupling Reactions | Dimeric reactions leading to larger molecules. | OH-PBDEs and PBDD/Fs | nih.gov |
| Sulfation | Conjugation with a sulfate group. | Sulfated conjugates (e.g., TP408) | nih.govnih.govnih.gov |
| Glycosylation | Conjugation with a sugar moiety (e.g., glucose). | Glycosylated conjugates (e.g., TP490) | nih.govnih.govnih.gov |
Compartmentalization and Excretion of Conjugates in Plants
Following their formation, the conjugates of 2,4,6-TBP undergo Phase III metabolism in plants, which involves compartmentalization and excretion. nih.gov In rice, the predominant sulfation conjugate (TP408) and glycosylation conjugate (TP490) are actively excreted from the roots into the surrounding hydroponic solution. nih.govnih.gov
However, the two types of conjugates exhibit different behaviors regarding their transport and storage within the plant. nih.govnih.gov
Sulfated Conjugates: The main sulfated conjugate can be vertically transported from the roots into the leaf sheath and leaves of the rice plant. nih.govnih.gov
Glycosylated Conjugates: In contrast, the glycosylated conjugates are sequestered within the cell vacuoles and cell walls. nih.govnih.gov This results in their exclusive compartmentalization within the rice roots, as they are likely hindered from apoplastic transport by the Casparian strip. nih.gov
This differential compartmentalization, along with excretion, serves to reduce the accumulation of 2,4,6-TBP and its metabolites in the cytoplasm and other parts of the plant, thereby mitigating its potential toxicity. nih.govnih.gov
Formation of Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Polybrominated Dibenzo-p-dioxins/Dibenzofurans (PBDD/Fs)
A significant finding from the study of 2,4,6-TBP metabolism in rice plants is the biotic formation of more complex and toxic compounds, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs). nih.gov A total of seven such hydrophobic compounds were identified, indicating that dimeric coupling reactions of 2,4,6-TBP occur within the plants. nih.gov
The formation of these compounds from bromophenol precursors is a recognized phenomenon in various environmental processes. tandfonline.com Generally, the mechanism involves the oxidative coupling of bromophenoxyl radicals that are formed from the parent bromophenols. tandfonline.com In thermal processes like pyrolysis, 2,4,6-TBP has been shown to produce PBDD isomers through direct condensation and a process known as a Smiles rearrangement. researchgate.net The two ortho-bromine atoms in the 2,4,6-TBP structure primarily lead to the production of dioxins. researchgate.net The formation of PBDDs from precursors like hydroxylated PBDEs can also be induced by photochemical processes. diva-portal.org
Mammalian Metabolism and Kinetics
Absorption, Distribution, and Elimination
In mammals, 2,4,6-TBP is rapidly absorbed from the gastrointestinal tract and quickly eliminated from the body. nih.govoecd.org Studies in female Sprague Dawley (SD) rats showed that after oral administration, the compound is well absorbed. nih.govnih.gov Following a single intravenous dose, 2,4,6-TBP was rapidly excreted, primarily via urine, with about 61% of the dose recovered in urine within 4 hours and 89-94% within 24 hours. nih.govnih.gov Fecal excretion accounted for approximately 5% of the dose over 24 hours. nih.govnih.gov
After 48 hours, only about 0.01% of the administered dose was retained in tissues, with the highest detectable residues found in the kidneys, lungs, and liver. nih.gov The pharmacokinetics in rats follow a one-compartment open model for oral dosing and a two-compartment model for intravenous dosing. nih.govnih.gov The elimination half-life of 2,4,6-TBP in the blood of rats was determined to be approximately 2.03 hours. nih.gov These findings suggest the compound is unlikely to be persistent or accumulative in mammalian systems. oecd.org
Table 2: Pharmacokinetic Parameters of 2,4,6-TBP in Rats
| Parameter | Value / Observation | Source(s) |
|---|---|---|
| Absorption | Rapidly absorbed from the gastrointestinal tract. | nih.govoecd.org |
| Primary Excretion Route | Urine | nih.govnih.gov |
| Urinary Excretion (24h, IV) | 89% - 94% of dose | nih.govnih.gov |
| Fecal Excretion (24h, IV) | ~5% of dose | nih.govnih.gov |
| Biliary Excretion (Oral) | ~11% of dose recovered in bile (as TBP-glucuronide) | nih.govnih.gov |
| Blood Half-Life | 2.03 hours | nih.gov |
| Oral Bioavailability | 23% - 27% | nih.govnih.gov |
| Tissue Retention (48h) | ~0.01% of dose; highest in kidneys, lungs, liver. | nih.gov |
Biotransformation in Zebrafish and Rats
Biotransformation of 2,4,6-TBP has been investigated in both fish and rodent models.
In Zebrafish (Danio rerio): Studies on zebrafish larvae indicate that 2,4,6-TBP is subject to bioconcentration. nih.gov A significant biotransformation pathway in this species is methylation, with research showing that 25-30% of 2,4,6-TBP was methylated after several weeks of exposure. nih.gov Exposure to TBP was also found to increase whole-body thyroxine (T4) levels, indicating disruption of the thyroid endocrine system. nih.gov
In Rats: In rats, 2,4,6-TBP is metabolized into more water-soluble conjugates to facilitate excretion. nih.govnih.gov Analysis of urine from exposed rats revealed the presence of the parent 2,4,6-TBP along with TBP-glucuronide and TBP-sulfate. nih.govnih.gov Bile, however, was found to contain only the TBP-glucuronide conjugate, while fecal extracts contained only the unchanged parent compound. nih.govnih.gov This indicates that glucuronidation and sulfation are the primary Phase II metabolic pathways for 2,4,6-TBP in rats.
Potential for Methylated Derivatives in Human Plasma
While direct studies on the methylation of 2,4,6-TBP in humans are limited, evidence from other areas suggests a potential for such transformation. The parent compound, 2,4,6-TBP, has been detected in human blood samples. nih.gov Its presence in humans could be a result of direct exposure or from the metabolic breakdown of larger brominated compounds, such as certain polybrominated diphenyl ethers (PBDEs). nih.gov
The process of xenobiotic methylation is a known metabolic pathway. For instance, microbial degradation of 2,4,6-TBP has been shown to produce methylated derivatives. nih.gov Although this observation is in bacteria, it establishes that the biochemical machinery for methylating this compound exists in biological systems. Given that the parent compound is present in human circulation, the possibility that it could be metabolized via methylation into derivatives like 2,4,6-tribromoanisole (B143524) cannot be entirely ruled out, though it requires further investigation.
Toxicological and Ecotoxicological Research
Aquatic Ecotoxicology
The presence of 2,4,6-Tribromophenol (TBP) in aquatic environments has prompted extensive research into its effects on a variety of aquatic organisms. nih.gov Studies have revealed its potential to induce a range of toxicological and ecotoxicological impacts, from acute toxicity to more subtle physiological and endocrine-disrupting effects. researchgate.net
Research has demonstrated that this compound exhibits varying levels of toxicity to different aquatic species.
Nile Tilapia (Oreochromis niloticus) : Subchronic and trophic exposure to TBP has been shown to be toxic to Oreochromis niloticus. nih.gov Studies investigating the effects of oral exposure to TBP in Nile tilapia have revealed alterations in liver histopathology and damage to the ultrastructure of hepatocytes. researchgate.netnih.govproquest.com Acute and chronic exposure to TBP resulted in effects on glutathione (B108866) S-transferase (GST) activity and damage to biomolecules. nih.govproquest.com Recent studies have indicated that TBP can induce both acute and chronic toxic effects in adult O. niloticus after oral exposure. researchgate.net
Daphnia magna : Acute toxicity tests have been conducted on Daphnia magna. In one study, the 48-hour median effect concentration (EC50) for D. magna was determined to be 0.26 mg/L. oecd.org Another study reported a 48-hour EC50 of 1.57 mg/L, which increased to 3.28 mg/L when a dietary supplement of S. quadricauda was provided. nih.gov A chronic toxicity test showed a 21-day No-Observed-Effect-Concentration (NOEC) for reproduction to be 0.1 mg/L. oecd.org
Zebrafish (Danio rerio) : Dietary exposure of adult zebrafish to TBP has been found to negatively affect reproduction. nih.gov Specifically, exposure led to a significant reduction in fertilization success. nih.gov While acute exposure to TBP did not significantly affect the hatching of embryos or their risk of malformation, nor the growth and survival of larvae, it has been shown to have other developmental and reproductive effects. researchgate.netnih.gov "Environmental levels" of TBP have been reported to affect reproduction in zebrafish. bris.ac.uk
Interactive Table: Acute Toxicity of this compound to Aquatic Species
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Daphnia magna | EC50 | 0.26 | 48 hours | oecd.org |
| Daphnia magna | EC50 | 1.57 | 48 hours | nih.gov |
| Daphnia magna | NOEC (reproduction) | 0.1 | 21 days | oecd.org |
| Cyprinus carpio (Carp) | LC50 | 1.1 | 96 hours | oecd.org |
| Selenastrum capricornutum (Algae) | EC50 (biomass) | 0.76 | 72 hours | oecd.org |
| Selenastrum capricornutum (Algae) | NOEC (biomass) | 0.22 | 72 hours | oecd.org |
Exposure to this compound can lead to a variety of physiological and biochemical changes in aquatic organisms.
Hepatosomatic Index (HSI) : In a study on Nile tilapia (Oreochromis niloticus), TBP exposure affected the hepatosomatic index (HSI) in both male and female fish. nih.gov The HSI is a biomarker often used to assess the health of fish and can be influenced by exposure to contaminants. redalyc.orginstitutodepesca.orgresearchgate.net
Erythrocyte Parameters : The same study on Nile tilapia revealed that erythrocytes from male fish were more sensitive to TBP exposure. nih.gov
Antioxidant Enzyme Activities : In male Nile tilapia, TBP exposure induced catalase (CAT) activity. nih.gov However, glutathione S-transferase (GST) and non-protein thiols (NPT) were influenced only by sex. nih.gov The antioxidant mechanism effects were more pronounced in males than in females. nih.gov
Vitellogenin Levels : TBP exposure has been shown to induce the expression of vitellogenin in male Nile tilapia. nih.gov In female zebrafish, disturbed gonad morphology was accompanied by increased levels of circulating vitellogenin. nih.gov
There is growing evidence that this compound can act as an endocrine disruptor in aquatic organisms.
Studies on zebrafish (Danio rerio) have shown that chronic exposure to TBP can impair reproduction. researchgate.net Exposure to TBP has been observed to cause an increase in testosterone (B1683101) and estradiol (B170435) levels in male zebrafish and a decrease in these hormones in female zebrafish. researchgate.net Furthermore, TBP has been shown to disturb gonad morphology in adult zebrafish, with fewer spermatid cysts in males and an increased presence of atretic follicles and oocytes with decreased vitellogenesis in females. nih.gov In male Nile tilapia, TBP has been shown to induce the expression of vitellogenin, providing evidence of estrogenic endocrine disruption. nih.gov
In vitro studies have suggested that bromophenols are potential endocrine disruptors. bris.ac.uk Specifically, 2,4,6-TBP interacts with thyroid hormone-binding transport proteins. awi.de
Mammalian Toxicology
The toxicological effects of this compound have also been investigated in mammalian models, both through in vitro and in vivo studies.
In Vitro Studies : In vitro studies using the human breast cancer cell line MCF-7 have characterized the estrogen-like activity of TBP. nih.gov It was found that 2,4,6-TBP was only able to displace 43% of radiolabelled estrogen when tested at concentrations up to 1 µM. nih.gov While it binds to the estrogen receptor, it did not stimulate cell growth or increase the levels of estrogen-regulated proteins. nih.gov Another in vitro study showed that TBP reduced the transcriptional activity of both estrogen and androgen receptors at low micromolar concentrations.
In Vivo Studies : In vivo studies in rodents have provided insights into the disposition and kinetics of TBP. nih.govsensusimpact.com TBP is rapidly absorbed from the gastrointestinal tract and is quickly excreted, primarily through urine. nih.govsensusimpact.comwho.int A combined repeated-dose oral toxicity study in rats with a reproduction/developmental toxicity screening test showed that at 1000 mg/kg body weight per day, there was reduced body weight gain and increases in liver weights in both sexes. who.int The No-Observed-Adverse-Effect Level (NOAEL) for repeat dose toxicity was considered to be 100 mg/kg/day in rats of both sexes. oecd.orgwho.int An in vivo micronucleus assay in mice was negative for genotoxicity. oecd.orgwho.int
Interactive Table: Summary of In Vivo Mammalian Toxicity of this compound
| Species | Study Type | Key Findings | NOAEL | Reference |
| Rat | Combined repeated-dose and reproductive/developmental toxicity screening | Reduced body weight gain, increased liver weight (at 1000 mg/kg/day) | 100 mg/kg/day | oecd.orgwho.int |
| Mouse | Micronucleus assay | No evidence of genotoxicity | Not Applicable | oecd.orgwho.int |
| Rat | Acute oral toxicity | LD50: 1,486 mg/kg bw | Not Applicable | oecd.org |
| Rat | Acute dermal toxicity | LD50: >2,000 mg/kg bw | Not Applicable | oecd.org |
A significant area of research has been the interference of this compound with endogenous signaling pathways, particularly those involving estrogen and thyroid hormones.
Estrogen Hormones : As mentioned in the in vitro studies, 2,4,6-TBP can bind to the estrogen receptor, although with a much lower affinity than 17β-estradiol. nih.gov However, this binding does not necessarily translate to estrogenic activity, as it did not stimulate cell proliferation or the expression of estrogen-regulated genes in MCF-7 cells. nih.gov In fact, it appeared to reduce 17β-estradiol-stimulated cell growth through a mechanism that may be independent of the estrogen receptor. nih.gov
Thyroid Hormones : this compound has been identified as a thyroid hormone disruptor. mdpi.comresearchgate.net It has a high binding affinity for transthyretin, a transport protein for thyroid hormones, suggesting it could compete with endogenous thyroid hormones. mdpi.comresearchgate.netnih.govendocrine-abstracts.org In a study on mice, exposure to TBP led to decreased levels of free triiodothyronine and free thyroxine in the serum. mdpi.comnih.gov The study also found that TBP treatment decreased the expression of deiodinase 1 (Dio1) and thyroid hormone receptor β isoform 2 (Thrβ2) in the pituitary gland, while increasing the expression of deiodinase 2 (Dio2), growth hormone (Gh), and thyroid-stimulating hormone β (Tshβ). mdpi.comnih.gov These findings indicate that TBP can disrupt thyroid hormone homeostasis and interfere with thyroid hormone systems. mdpi.comnih.govendocrine-abstracts.org
Effects on Blood-Brain Barrier Transporters (P-glycoprotein, MRP2)
Research into the effects of this compound (TBP) on the blood-brain barrier (BBB) has revealed specific interactions with key efflux transporters responsible for protecting the brain from xenobiotics. oup.comnih.gov The BBB is a highly selective barrier of endothelial cells that utilizes ATP-binding cassette (ABC) transporters to remove unwanted substances from the brain. oup.com Studies have focused on two of these transporters: P-glycoprotein (P-gp, or ABCB1) and Multidrug Resistance-associated Protein 2 (MRP2, or ABCC2). oup.comnih.gov
In vivo and ex vivo experiments using rat and mouse models demonstrated that TBP exposure leads to a significant, dose-dependent decrease in the transport activity of P-glycoprotein. oup.comnih.gov This effect was observed to be time-dependent, occurring within one to three hours of exposure. oup.comnih.gov Interestingly, the transport activity of MRP2 remained unchanged under the same experimental conditions, indicating that the effects of TBP on the BBB are transporter-specific. oup.comnih.govnih.gov Further investigation through immunofluorescence and western blotting confirmed a decrease in P-gp expression levels following TBP treatment. oup.comnih.gov
ATPase assays suggest that TBP is not a substrate for P-gp and does not directly interact with the transporter's substrate-binding or ATP-binding sites. oup.comnih.gov Instead, the mechanism appears to be indirect, as co-treatment with selective protein kinase C (PKC) inhibitors was found to prevent the TBP-mediated reduction in P-gp transport activity. oup.comnih.gov This suggests that TBP interferes with signaling pathways that regulate P-gp function at the BBB. oup.com By inhibiting P-gp, TBP may compromise the BBB's protective capabilities, potentially allowing harmful substances that are normally expelled to enter the central nervous system. oup.comnih.gov
Table 1: Effects of this compound on Blood-Brain Barrier Transporters
| Transporter | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | Decreased transport activity and expression. | Indirect; potentially mediated by Protein Kinase C (PKC) signaling. TBP is not a direct substrate or inhibitor. | oup.com, nih.gov |
| Multidrug Resistance-associated Protein 2 (MRP2) | No significant change in transport activity. | Not affected by TBP under tested conditions. | oup.com, nih.gov |
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound has been evaluated through a series of standardized tests. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, while mutagenicity is the capacity to induce permanent and transmissible changes in the genetic material.
The available assessments for 2,4,6-TBP present a mixed profile. Two independent in vitro gene mutation studies in bacteria (Ames test, following OECD TG 471) were negative, indicating that TBP does not cause gene mutations in these microorganisms. oecd.orgwho.int However, an in vitro chromosomal aberration test (OECD TG 473) yielded a positive result, both with and without metabolic activation. oecd.orgwho.int This suggests that TBP can induce structural damage to chromosomes in cultured cells.
Additional studies using the plant model Allium cepa (onion) found that untreated TBP solutions induced a high frequency of chromosomal aberrations, confirming its genotoxic potential in this system. nih.gov
Table 2: Summary of Genotoxicity and Mutagenicity Studies on this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Gene Mutation | Bacteria (in vitro) | With & Without | Negative | oecd.org, who.int |
| Chromosomal Aberration | Mammalian Cells (in vitro) | With & Without | Positive | oecd.org, who.int |
| Micronucleus Test | Rodents (in vivo) | N/A | Negative | oecd.org, who.int |
| Chromosomal Aberration | Allium cepa (plant) | N/A | Positive | nih.gov |
Immunological Impacts
Research into the immunological effects of this compound has identified it as a skin sensitizer (B1316253). oecd.orgfishersci.com In a study conducted on guinea pigs, TBP was shown to cause sensitization, which is an allergic response following skin contact. oecd.org This indicates that the compound has the potential to trigger an immune system response, classifying it as a substance with immunological activity.
Risk Assessment and Environmental Significance of Transformation Products
The environmental risk of this compound is not limited to the parent compound alone but extends to its various transformation products. nih.govnih.gov TBP can degrade or be transformed in the environment and in biological systems through processes like debromination, hydroxylation, and methylation, leading to a variety of metabolites and byproducts. nih.gov
Persistence and Hydrophobicity of Metabolites
Studies have shown that brominated phenols, in general, are not readily biodegradable and are expected to persist in the environment. who.int The transformation of 2,4,6-TBP can lead to the formation of metabolites that are both persistent and hydrophobic. nih.gov For instance, research on the metabolic pathways of TBP in rice plants revealed the formation of numerous transformation products, including seven different hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins/furans (PBDD/Fs). nih.gov These dimeric products are known to be hydrophobic and environmentally persistent, raising concerns about their potential to bioaccumulate in food chains. nih.gov The tendency of such hydrophobic compounds to bind to sediment and organic matter can create long-term reservoirs of contamination in aquatic and terrestrial ecosystems. who.int
Potential for Formation of More Toxic Dimeric Products (e.g., OH-PBDEs, PBDD/Fs)
A significant ecotoxicological concern is the potential for 2,4,6-TBP to serve as a precursor for the formation of more toxic dimeric compounds. nih.govnih.gov Biotic and abiotic processes can transform TBP into OH-PBDEs and PBDD/Fs, which are classes of compounds known for their high toxicity and persistence. nih.govnih.govtandfonline.com
Biotic Formation: In a study exposing rice plants to TBP, a total of seven different OH-PBDE and PBDD/F congeners were identified as metabolites. nih.gov This demonstrated that biotic, dimeric reactions can occur within plants, providing a new potential pathway for the entry of these toxic compounds into the food chain. nih.gov
Thermal Formation: Under thermal reaction conditions, 2,4,6-TBP is a known precursor for PBDD/Fs. nih.gov The formation pathways can be complex, involving debromination, bromine substitution, and rearrangement reactions to produce highly toxic 2,3,7,8-substituted PBDD/Fs. nih.gov The presence of metals such as copper (Cu) and iron (Fe) can catalyze these reactions, significantly influencing the yield and types of PBDD/Fs formed. nih.gov
The formation of these more hazardous products from the widely present 2,4,6-TBP highlights the importance of considering transformation products in comprehensive environmental risk assessments. nih.govnih.govnih.gov
Table 3: Dimeric Transformation Products Formed from this compound
| Product Class | Formation Process | Examples/Notes | Reference |
|---|---|---|---|
| Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) | Biotic (in plants) | Formed via metabolic pathways in rice. | nih.gov |
| Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) | Biotic (in plants), Thermal | Formed in rice plants and under thermal conditions. Formation catalyzed by metals like Cu and Fe. | nih.gov, nih.gov |
Analytical Methodologies for 2,4,6 Tribromophenol and Its Metabolites
Extraction and Sample Preparation Techniques
Effective isolation and concentration of target analytes from the sample matrix are critical preliminary steps for successful analysis.
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation method used for the extraction and enrichment of organic compounds from aqueous matrices. nih.gov The technique is founded on sorptive extraction, where analytes partition into a polymer coating on a magnetic stir bar. nih.gov This coating is typically made of polydimethylsiloxane (B3030410) (PDMS). tue.nlchromatographyonline.com Compared to other methods like solid-phase microextraction (SPME), SBSE utilizes a significantly larger volume of the sorptive phase, leading to higher extraction efficiency and enhanced sensitivity. nih.govgcms.cz
The process involves placing the PDMS-coated stir bar into an aqueous sample and stirring for a defined period, typically ranging from 30 to 120 minutes, to allow for the partitioning of analytes into the coating. tue.nlgcms.cz Following extraction, the analytes are recovered from the stir bar via thermal desorption for analysis by Gas Chromatography (GC) or by liquid desorption using a small amount of solvent for analysis by High-Performance Liquid Chromatography (HPLC). chromatographyonline.com SBSE has been successfully applied in environmental, food, and biomedical trace analysis. nih.gov A specific GC-MS/MS based analytical method combined with SBSE sample preparation was developed for the determination of halophenols, including 2,4,6-TBP, in various drug product formulations. nih.govresearchgate.net This approach achieves very low detection limits, in the range of 0.04–4 ng/L for water-based solutions. nih.gov
2,4,6-TBP has been used as a wood preservative, and its presence in materials like wooden pallets can lead to contamination issues. acs.org An efficient and reliable method for extracting TBP from wood samples involves alkaline wood extraction. acs.orgnih.gov This procedure typically uses a solution of 0.1 N sodium hydroxide (B78521) (NaOH) to extract the compound from the wood matrix. acs.org
In a documented application, the extraction was performed by heating the sample with the NaOH solution at 60 °C for as little as 10 minutes. acs.orgnih.gov This rapid extraction allows the sample to be directly measured after dilution, minimizing matrix interference. nih.gov Studies have shown that this alkaline extraction method is highly effective, with a significant percentage (60-70%) of TBP being extracted in the first cycle. acs.org The method has proven reliable for analyzing contaminated real-world wood samples, with results showing excellent correlation with those obtained from GC-MS analysis. acs.orgnih.gov
Chromatographic and Spectrometric Techniques
Following extraction, sophisticated analytical instruments are used to separate, identify, and quantify 2,4,6-TBP and its metabolites.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,4,6-TBP. who.int The analysis of environmental samples for brominated phenols is predominantly performed by GC-MS. who.int For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique uses component-specific Multiple Reaction Monitoring (MRM) transitions, which significantly reduces background noise and allows for detection at very low levels, such as picograms per tablet in solid formulations. nih.govresearchgate.net
In some cases, derivatization is used to improve the chromatographic properties of phenolic compounds. For instance, chlorophenols can be reacted with acetic anhydride (B1165640) to form more volatile and less polar ester derivatives, which are better suited for GC analysis. s4science.at High-resolution mass spectrometry, such as Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF), provides highly accurate mass measurements, further increasing confidence in compound identification. The use of GC-HRMS has been noted for its ability to lower quantification limits for related compounds in complex matrices like wine. researchgate.net
Interactive Table: GC-MS Methodologies for 2,4,6-TBP Analysis
This table summarizes various GC-MS based methods used for the analysis of 2,4,6-Tribromophenol.
| Technique | Sample Matrix | Extraction/Preparation | Key Parameters |
|---|---|---|---|
| GC-MS/MS | Drug Products | Stir Bar Sorptive Extraction (SBSE) | Component-specific MRM transitions; Deuterated internal standard. nih.govresearchgate.net |
| GC-MS | Wood | Alkaline Wood Extraction | Analysis of extracts after acidification, toluene (B28343) extraction, and derivatization. acs.org |
| GC-HRMS | Wine | Solid-Phase Microextraction (SPME) | Optimized SPME with PDMS fiber; High-resolution mass detection. researchgate.net |
| Pyrolysis GC-MS | Flame Retardants | Pyrolysis at 600-900°C | On-line analysis of pyrolysis residues to identify degradation products like TBP. researchgate.net |
| GC-MS | Water | In-situ acetylation-SPME | Acetylation derivatization followed by SPME. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are less volatile, thermally labile, or for direct analysis of metabolites without derivatization. Ultra-High-Performance Liquid Chromatography (UPLC) systems offer faster analysis times and superior resolution compared to conventional HPLC. youtube.com
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a robust platform for the quantification of 2,4,6-TBP and its metabolites in various matrices. For example, an SBSE-HPLC-tandem MS method has been developed for the multi-residue determination of pesticides in drinking water, demonstrating the technique's applicability to a wide range of organic compounds. nih.gov
For unequivocal identification of unknown compounds and metabolites, High-Resolution Mass Spectrometry (HRMS) is indispensable. Instruments like the HPLC-Linear Trap Quadrupole (LTQ) Orbitrap MS combine the separation power of HPLC with a mass analyzer capable of very high resolution and mass accuracy (typically below 2 ppm). arxiv.orgmdpi.com This allows for the determination of the elemental composition of detected ions, which is a critical step in structure elucidation. mdpi.com The coupling of LC with Orbitrap technology is a ubiquitous approach for both small molecule and proteomic analyses. osf.io
Interactive Table: LC-MS Methodologies for 2,4,6-TBP and Related Compounds
This table outlines various LC-MS based methods applicable to the analysis of 2,4,6-TBP and its metabolites.
| Technique | Sample Matrix | Key Parameters |
|---|---|---|
| UPLC-LTQ-Orbitrap-MS | Active Pharmaceutical Ingredients | Reverse-phase C18 column; Positive/Negative ESI; Mass resolution >100,000. mdpi.com |
| HPLC-tandem MS | Drinking Water | SBSE with PDMS-coated stir bars; Liquid desorption. nih.gov |
| UPLC-ToF MS | Plant Extracts | C18 column; ESI source; Provides high-resolution mass data. youtube.com |
| RP-HPLC | Marine Fishes | Reverse-phase separation with UV detection. researchgate.net |
| HPLC-ICP-MS | Human Urine | Anion-exchange chromatography; Detection of iodine (¹²⁷I) for iodophenol metabolites. rsc.org |
The identification of metabolites is a key aspect of understanding the biotransformation of a compound like 2,4,6-TBP. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose, with TOF, Orbitrap, and FT-ICR being the major types of mass analyzers used. ijpras.comnih.gov The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, often with a mass deviation of less than 5 parts per million (ppm). ijpras.comnih.gov
This high mass accuracy allows for the confident assignment of a unique elemental formula to a measured mass. nih.govresearchgate.net When searching for potential metabolites, analysts look for peaks whose elemental formulas correspond to the parent compound plus or minus the atoms involved in common metabolic reactions (e.g., +O for hydroxylation, +C₂H₂O for acetylation). ijpras.com
Furthermore, the high resolution of these instruments can resolve isotopic fine structures, which provides additional confirmation of a compound's elemental composition. thermofisher.com For example, the characteristic isotope pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum of 2,4,6-TBP and its brominated metabolites. Fragmentation analysis (MS/MS or MSⁿ) performed on an HRMS instrument provides accurate mass data for the fragment ions, which is crucial for the structural elucidation of unknown metabolites. ijpras.com
Immunochemical Methods
Immunochemical methods leverage the high specificity of the antigen-antibody reaction for the detection and quantification of target molecules. These techniques are characterized by their sensitivity, speed, and cost-effectiveness, making them suitable for high-throughput screening applications. isotope.com In the context of this compound (2,4,6-TBP), immunochemical analysis provides a reliable tool for monitoring its presence in various matrices, such as environmental and biological samples. isotope.com The core of these methods involves the use of antibodies that specifically recognize and bind to 2,4,6-TBP, which acts as an antigen.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying substances like peptides, proteins, antibodies, and hormones. researchgate.net In an ELISA, one of the components of the immune reaction (either the antigen or the antibody) is adsorbed onto a solid phase, typically a 96-well polystyrene plate. sigmaaldrich.com An enzyme-conjugated antibody is then used to generate a measurable signal, most often a color change, whose intensity is proportional to the amount of the target analyte present. researchgate.net
A specific and reliable competitive ELISA has been developed for the analysis of 2,4,6-TBP in wood samples, a significant source of contamination. isotope.com This method involves an initial alkaline extraction of 2,4,6-TBP from the wood matrix, which is a rapid process, followed by direct measurement in a microplate ELISA format. isotope.com This approach has demonstrated high efficiency and is a valuable tool for screening for wood contamination in industries where this could lead to significant economic losses, such as the food industry. isotope.com
The performance of this ELISA has been validated against traditional chromatographic methods, showing excellent correlation with Gas Chromatography-Mass Spectrometry (GC-MS) results. isotope.com The assay is noted for its speed, reliability, and cost-effectiveness, positioning it as an excellent tool for high-throughput screening at locations like lumber mills. isotope.com
Table 1: Performance Characteristics of a Competitive ELISA for this compound Analysis in Wood Samples
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (in wood) | 45 ng g⁻¹ | isotope.com |
| Limit of Detection (in extracts) | 1.5 µg L⁻¹ | isotope.com |
| Correlation with GC-MS (R²) | 0.990 (N=19) | isotope.com |
| Precision (Coefficient of Variation) | < 22% | isotope.com |
Isotopic Labeling for Tracing and Quantification
Isotopic labeling is a powerful technique used to track the movement of a substance through a system, such as a chemical reaction or a metabolic pathway. dspsystems.eu This is achieved by replacing one or more atoms in the molecule of interest with their isotope. dspsystems.eu For this compound analysis, stable isotopes, particularly Carbon-13 (¹³C) and Deuterium (²H or D), are employed. medchemexpress.com The labeled compound is chemically identical to the unlabeled version but has a different mass, which can be detected by mass spectrometry. tum.de
This technique is fundamental to the Stable Isotope Dilution Assay (SIDA), which is considered a gold-standard method for quantitative analysis. tum.denih.gov In SIDA, a known quantity of the isotopically labeled analog of the analyte (e.g., ¹³C₆-2,4,6-Tribromophenol) is added to the sample as an internal standard at the beginning of the sample preparation process. tum.de Because the labeled standard behaves identically to the native analyte during extraction, cleanup, and analysis, it can accurately correct for any loss of analyte during sample processing and for matrix effects during mass spectrometric analysis. tum.de Quantification is then achieved by measuring the ratio of the signal from the native analyte to that of the labeled internal standard. tum.de
Isotopically labeled 2,4,6-TBP is commercially available, including versions where all six carbon atoms of the phenol (B47542) ring are replaced with ¹³C, or where hydrogen atoms are replaced with deuterium. medchemexpress.com These labeled standards are crucial for precise quantification in various matrices. dspsystems.eu For example, deuterated tribromoanisole, a metabolite of TBP, has been successfully used as an internal standard for the quantification of 2,4,6-TBP in pharmaceutical products. nih.gov
Beyond quantification, isotopic labeling is invaluable for tracing the fate and transformation of 2,4,6-TBP in biological and environmental systems. Studies using ¹⁴C-labeled TBP have been conducted to investigate its absorption, distribution, metabolism, and excretion in rodents. nih.gov Such studies provide critical data on the bioavailability and metabolic pathways of the compound. nih.gov Research on rice plants exposed to 2,4,6-TBP revealed extensive metabolism, identifying numerous transformation products, including hydroxylated, methylated, and conjugated metabolites. nih.gov This demonstrates how isotopic labeling can elucidate complex biotransformation pathways, revealing how a parent compound is altered within an organism. dspsystems.eunih.gov
Table 2: Comparison of Unlabeled and ¹³C-Labeled this compound
| Property | Unlabeled (C₆H₃Br₃O) | ¹³C-Labeled (¹³C₆H₃Br₃O) | Reference |
|---|---|---|---|
| Molecular Weight | 330.80 g/mol | 336.76 g/mol | sigmaaldrich.com |
| CAS Number | 118-79-6 | 1097192-97-6 | sigmaaldrich.com |
| Primary Use in Analysis | Analyte | Internal standard for quantification | |
| Key Advantage | Represents the native compound | Enables precise quantification by correcting for matrix effects and sample loss | tum.de |
Regulatory Science and Management Strategies
Regulatory Status and Classification
2,4,6-Tribromophenol (TBP) is subject to various regulatory frameworks globally due to its potential environmental and health risks. In the United States, TBP is listed on the Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) Inventory. nih.govscbt.com The EPA also includes 2,4,6-TBP in its lists of substances that require tracking or regulation. epa.gov While no specific standards have been established by the National Institute for Occupational Safety and Health (NIOSH) or the Occupational Safety and Health Administration (OSHA) for occupational exposure, it is still considered a hazardous substance. nih.govscbt.com The American Conference of Governmental Industrial Hygienists (ACGIH) has not assigned a Threshold Limit Value (TLV) for TBP, recommending that airborne concentrations be kept as low as practically possible in occupational settings. scbt.com
In the European Union, under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, 2,4,6-TBP is registered for manufacture and/or import into the European Economic Area at significant volumes. europa.eu The European Chemicals Agency (ECHA) provides a harmonized classification for TBP. europa.eu According to company notifications to ECHA, the substance is classified as very toxic to aquatic life with long-lasting effects, harmful if swallowed, a cause of serious eye irritation, and may cause an allergic skin reaction. europa.eu
Transportation regulations also classify 2,4,6-TBP as a hazardous material. The Department of Transportation (DOT) identifies it as an environmentally hazardous substance, solid, n.o.s., under hazard class 9. scbt.com
Below is a summary of the regulatory and classification status of this compound.
Regulatory and Classification Overview for this compound
| Jurisdiction/Agency | Regulation/List | Classification/Status |
|---|---|---|
| United States (EPA) | Toxic Substances Control Act (TSCA) | Listed on Inventory nih.govscbt.com |
| Regional Screening Levels (RSL) | Listed as Tribromophenol, 2,4,6- epa.gov | |
| United States (DOT) | Transportation Regulations | UN3077, Hazard Class 9 (Environmentally hazardous substance) scbt.com |
| European Union (ECHA) | REACH Regulation | Registered at ≥ 100 to < 1 000 tonnes per annum europa.eu |
| CLP Regulation | Harmonised classification: Very toxic to aquatic life (acute and chronic), Harmful if swallowed, Serious eye irritation, Skin sensitizer (B1316253) europa.eu |
| International | OECD | Listed as a High Production Volume (HPV) Chemical scbt.comoecd.org |
Risk Assessment Frameworks
The risk assessment for this compound involves evaluating its potential harm to human health and the environment. This process considers the substance's inherent hazards and the extent of exposure. For environmental risk assessment, authorities often compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). who.int The PEC/PNEC ratio for 2,4,6-TBP has been calculated to be 0.15 based on a single monitored value in surface fresh waters, indicating a potential risk that warrants further investigation. who.int PNECs for 2,4,6-TBP in aquatic environments have been calculated to be around 2 µ g/litre . who.int
The Mackay level III fugacity model has been used to estimate the environmental distribution of TBP. oecd.org This model predicts that if released to water, approximately 92.9% of the substance remains in the water, with 7.1% transported to sediment. oecd.org If released to air, it is estimated that 29.2% stays in the air, while 21.4% is transported to water and 47.8% to soil. oecd.org
For human health risk assessment, due to limitations in the toxicological database, the derivation of a formal health-based guidance value has been considered inappropriate by some bodies. researchgate.net Instead, a Margin of Exposure (MOE) approach is often applied. researchgate.net This involves comparing the point of departure from animal studies (such as a benchmark dose level, BMDL) with estimated human exposure levels. researchgate.net For 2,4,6-TBP, effects on the liver and kidney in rats are considered critical endpoints for risk characterization. researchgate.net The European Food Safety Authority (EFSA) identified a BMDL10 of 353 mg/kg body weight per day for kidney papillary necrosis in male rats as a reference point for risk characterization. researchgate.net
The Organisation for Economic Co-operation and Development (OECD) has also assessed TBP, noting that it possesses properties indicating a hazard for human health and the environment, recommending further investigation into industrial exposure and potential uses. oecd.org
**6.3. Strategies for Mitigation and Remediation
Given its persistence and toxicity, various strategies have been developed to mitigate the presence of this compound in the environment, particularly in contaminated water and soil. These strategies encompass both physicochemical and biological methods.
Physicochemical treatment methods are effective for removing 2,4,6-TBP from water. Advanced Oxidation Processes (AOPs) and coagulation are two prominent approaches.
Oxidation: Ozonation has been studied for the degradation of 2,4,6-TBP. nih.gov The efficiency of this process is influenced by factors such as pH, the presence of hydrogen peroxide (H₂O₂), and ozone dosage. nih.gov Debromination efficiency is highest in basic water (pH 10.61), though this condition can favor the formation of toxic bromate (B103136) ions. nih.gov The O₃/H₂O₂ process can improve debromination efficiency and achieve total mineralization of by-products. nih.gov UV-based oxidation processes, including direct photolysis (DP), heterogeneous photocatalysis (HP), and photoelectrolysis (PEC), have also been investigated. nih.gov While all three processes can degrade TBP, HP and PEC were shown to reduce or eliminate genotoxicity in treated samples, whereas DP generated byproducts with higher toxicity. nih.gov
Coagulation: Coagulation is often used in conjunction with oxidation to enhance removal. A combined process using iron (Fe(III)) and calcium sulfite (B76179) (CaSO₃) has proven effective for treating TBP-contaminated water. rsc.orgrsc.org This system leverages both oxidation and coagulation, not only removing TBP but also enhancing the removal of other background organic compounds. rsc.org The slow release of sulfite from CaSO₃ contributes to the treatment efficiency. rsc.org
Performance of Water Treatment Methods for 2,4,6-TBP Removal
| Treatment Method | Key Parameters | Outcome/Efficiency |
|---|---|---|
| Fe(III)/CaSO₃ System | Fe(III) dosage: 100 µM; CaSO₃ dosage: 400 µM; Initial pH: 3.5 | Achieved optimal water quality; enhanced removal of TBP and background organics via oxidation and coagulation. rsc.orgrsc.org |
| Ozonation | Basic water (pH 10.61) | Highest debromination efficiency, but potential for bromate formation. nih.gov |
| O₃/H₂O₂ Process | Addition of H₂O₂ (10%) | Improved debromination efficiency and mineralization; effectively decreased bromate formation. nih.gov |
| UV/Heterogeneous Photocatalysis (HP) | 140 min treatment time | Reduction in genotoxicity of the treated solution. nih.gov |
| UV/Photoelectrolysis (PEC) | 140 min treatment time | Resulted in a sample with no genotoxicity. nih.gov |
Bioremediation utilizes microorganisms to break down contaminants. Bioaugmentation, a specific bioremediation strategy, involves introducing specific microbial strains or consortia to a contaminated site to enhance the degradation of target pollutants like 2,4,6-TBP.
The effectiveness of bioaugmentation can be significantly influenced by environmental conditions and the presence of co-substrates. One study demonstrated that bioaugmenting river water/sediment microcosms with Bacillus sp. GZT effectively enhanced TBP biodegradation, achieving approximately 40.7% removal after a 7-week incubation period without a lag phase. nih.govgdut.edu.cn The addition of substances like glucose and yeast extract can further stimulate this biodegradation process. gdut.edu.cn Glucose, in particular, may act as an electron donor, stimulating the respiration of dehalorespiring bacteria. gdut.edu.cn
Another approach combines chemical and biological treatments. A study showed that complete hydrodebromination of TBP to phenol (B47542) could be achieved using an Al-Ni alloy. researchgate.net The resulting phenol, which is also a pollutant, was then successfully degraded using bacterial strains such as Pseudomonas fluorescens or Rhodococcus erythropolis, leading to 100% degradation of the aromatic compounds. researchgate.net Immobilization of enzymes, such as those from white-rot fungi, is another advanced bioremediation technique. While tested on the analogous compound 2,4,6-trichlorophenol (B30397), the principles show promise for TBP, demonstrating high removal rates in both water and soil. nih.gov
Effectiveness of Bioaugmentation on 2,4,6-TBP Degradation
| Bioaugmentation Approach | Additive/Co-substrate | Incubation Period | TBP Removal Rate |
|---|---|---|---|
| Bacillus sp. GZT | None | 7 weeks | ~40.7% nih.govgdut.edu.cn |
| Bacillus sp. GZT | Sodium Lactate | 7 weeks | ~44.3% gdut.edu.cn |
| Bacillus sp. GZT | Sodium Propionate | 7 weeks | ~47.0% gdut.edu.cn |
| Bacillus sp. GZT | Glucose | 7 weeks | Highest biodegradation (exact % not specified, but p < 0.05) gdut.edu.cn |
| Bacillus sp. GZT | Yeast Extract | 7 weeks | High biodegradation (p < 0.05) gdut.edu.cn |
Future Research Directions
Elucidation of Further Metabolic Pathways and Toxicological Consequences
Current understanding of TBP metabolism reveals a complex array of transformation pathways that vary across different organisms. In rice plants, for instance, TBP undergoes extensive metabolism, with 99.2% being transformed after a five-day exposure. acs.orgnih.gov These transformations include debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation, leading to the identification of 40 different transformation products. acs.orgnih.gov Notably, these metabolic processes can create more persistent and toxic compounds. Research has shown that TBP can be a precursor to hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) through biotic dimeric reactions in plants. acs.orgnih.govnih.gov
Bacterial degradation also presents diverse pathways. For example, Ochrobactrum sp. strain TB01 can utilize TBP as its sole carbon and energy source, degrading it to phenol (B47542) through sequential reductive debromination, with 2,4-dibromophenol (B41371) and 2-bromophenol (B46759) as intermediates. tandfonline.com Other bacteria, such as Rhodococcus erythropolis and Pseudomonas fluorescens, have also demonstrated the ability to degrade TBP, particularly in the presence of a co-substrate like phenol or glucose. uniba.sk
The toxicological consequences of these metabolites are a significant concern. The formation of compounds like OH-PBDEs and PBDD/Fs is particularly alarming due to their known persistence and toxicity. acs.orgnih.gov Furthermore, the methylated derivative of TBP, 2,4,6-tribromoanisole (B143524) (TBA), is a known metabolite with a potent, musty odor that has been linked to product recalls. nih.govbris.ac.uk While TBA itself was found to be not mutagenic in a bacterial reverse mutation study, its formation highlights another pathway by which TBP is altered in the environment. nih.govbris.ac.uk
Future research must focus on a systematic search for all biotransformation products across a wider range of organisms, including mammals, fish, and various environmental microorganisms. nih.gov Identifying these metabolites is the first step; subsequent toxicological studies are crucial to determine their specific health risks, such as endocrine disruption, neurotoxicity, and developmental effects, which have been suggested in preliminary studies on TBP itself. core.ac.ukresearchgate.net
Table 1: Identified Metabolic Pathways of 2,4,6-Tribromophenol in Various Organisms
| Organism | Metabolic Pathways | Key Metabolites/Products | Reference |
|---|---|---|---|
| Rice Plants | Debromination, Hydroxylation, Methylation, Coupling Reactions, Sulfation, Glycosylation | 2,4-Dibromophenol, OH-PBDEs, PBDD/Fs | acs.org, nih.gov, nih.gov |
| Ochrobactrum sp. | Sequential Reductive Debromination | 2,4-Dibromophenol, 2-Bromophenol, Phenol | tandfonline.com |
| Zebra fish (Danio rerio) | Methylation | 2,4,6-Tribromoanisole (TBA) | nih.gov |
Investigation of Long-Term and Multi-Generational Effects
The majority of toxicological data for TBP comes from acute or short-term studies. who.int While these provide valuable information on immediate effects, they are insufficient for assessing the risks associated with chronic, low-level environmental exposure. Limited evidence already suggests that long-term occupational exposure may lead to cumulative health effects, and some animal studies indicate potential developmental toxicity. scbt.com
Chronic exposure to environmental levels of TBP has been shown to impair reproduction in zebrafish. nih.gov In rats, a repeated-dose oral toxicity study identified a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg body weight per day, with higher doses causing effects like reduced body weight gain and increased liver weights. who.intoecd.org A developmental toxicity screening test in the same study noted that at 1,000 mg/kg/day, neonatal viability and body weights were reduced. who.intoecd.org In a 90-day study on Nile tilapia, chronic oral exposure to TBP caused damage to biomolecules and alterations to liver cells. nih.gov
These findings underscore the need for comprehensive long-term and multi-generational studies. Such research is essential to understand the potential for carcinogenicity, subtle reproductive and developmental effects that may only appear in subsequent generations, and impacts on organ systems following prolonged exposure. Given that TBP is persistent and widespread, the likelihood of continuous human and wildlife exposure is high, making these long-term assessments a priority for accurate risk characterization. researchgate.netnih.gov
Development of Novel Analytical Tools for Trace Level Detection
The ubiquitous nature of TBP and its presence in diverse environmental matrices—from water and sediment to house dust and human tissues—demands sensitive and reliable analytical methods. researchgate.netiaea.orgresearchgate.net Current methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) combined with stir bar sorptive extraction (SBSE), have achieved low detection limits, in the range of 1-100 pg/tablet for solid drug products and 0.04-4 ng/L for aqueous solutions. nih.gov High-performance liquid chromatography (HPLC) and high-resolution gas chromatography (HRGC) are also frequently used. nih.gov
However, TBP and its transformation products are often present at ultra-trace levels, which can still be biologically significant, particularly for endocrine-disrupting compounds. The musty-smelling metabolite, 2,4,6-tribromoanisole (TBA), for instance, has an extremely low odor detection threshold of parts per trillion in water. bris.ac.uk This highlights the need for analytical techniques with even greater sensitivity and specificity.
Future research should focus on developing novel analytical tools capable of detecting and quantifying TBP and its numerous metabolites at picogram or even femtogram levels in complex matrices like blood, breast milk, and biota. This will enable more accurate exposure assessments, facilitate the study of metabolic pathways at environmentally relevant concentrations, and support more robust epidemiological and toxicological investigations.
Understanding the Role of Structural Isomers
The environmental presence and toxicological profile of TBP are complicated by the existence of its structural isomers. researchgate.netiaea.org Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. chemguide.co.uk Besides 2,4,6-TBP, other brominated phenols such as 2,4-dibromophenol (2,4-DBP) and the structural isomer 2,4,5-tribromophenol (B77500) are also of environmental concern. researchgate.netiaea.org There are six different structural isomers of dibromophenol alone. wikipedia.org
Different isomers can exhibit distinct chemical behaviors, metabolic fates, and toxicological profiles. For example, research on neuroendocrine cells showed that while both 2,4-DBP and 2,4,6-TBP disturb cellular calcium signaling, 2,4,6-TBP has a more selective and potent effect on calcium channel currents, which may reflect their different toxicological impacts. core.ac.uk Furthermore, the debromination of 2,4,6-TBP in rice plants appears to occur specifically at the ortho-position, yielding 2,4-DBP as the primary debrominated metabolite. nih.gov
The role and impact of many of these isomers, particularly 2,4,5-tribromophenol, remain largely unknown. researchgate.netiaea.org Future research must aim to differentiate the toxicokinetics and toxicodynamics of the various structural isomers of tribromophenol and its degradation products like the dibromophenols. This will allow for a more nuanced and accurate risk assessment, as the toxicity of a mixture of isomers cannot be presumed to be the same as that of 2,4,6-TBP alone.
Comprehensive Risk Assessment Incorporating Transformation Products
Current risk assessments for TBP are often based on the toxicity of the parent compound alone and are hampered by a limited toxicological database. who.intresearchgate.net This approach is insufficient because, as established, TBP can be transformed into a wide range of other chemicals, some of which may be more toxic and persistent. acs.orgnih.govresearchgate.net For example, the formation of PBDD/Fs from TBP in rice plants introduces highly toxic compounds into the food chain that would be missed by a risk assessment focused solely on TBP. acs.orgnih.gov
A truly comprehensive risk assessment must adopt a more holistic approach. This requires:
Identifying and Quantifying Transformation Products: Systematically detecting and measuring the concentration of TBP metabolites in various environmental compartments and food webs.
Assessing the Toxicity of Transformation Products: Conducting detailed toxicological studies on the identified metabolites to determine their individual and combined health risks.
Evaluating Abiotic Transformation: Considering the effects of environmental factors like UV radiation, which can also convert TBP into other toxic substances. researchgate.net
Developing Integrated Models: Creating risk assessment models that incorporate exposure to the parent compound and its full suite of relevant transformation products.
The European Union's regulatory framework, REACH, is already assessing TBP for its potential Persistent, Bioaccumulative, and Toxic (PBT) and endocrine-disrupting properties. helcom.fi Expanding such assessments to include key transformation products is a critical next step to ensure a thorough understanding of the total risk posed by the environmental presence of this compound.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 2,4,6-tribromophenol in environmental or biological matrices?
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard for quantifying this compound at trace levels. Method validation should include recovery tests (e.g., 85–96% in unplanted controls) and use of certified reference materials (e.g., 2000 μg/mL in methanol) for calibration . For water samples, stir bar sorptive extraction (SBSE) combined with GC-MS/MS enhances sensitivity, particularly for distinguishing this compound from structurally similar compounds like tribromoanisole . Internal standards, such as isotopically labeled analogs, are critical for correcting matrix effects .
Q. How does this compound behave in environmental systems, and what factors influence its persistence?
this compound exhibits low volatility (boiling point: 244°C) and moderate solubility in organic solvents, favoring accumulation in lipid-rich tissues. In aquatic systems, adsorption to sediments and bioaccumulation in biota are dominant pathways . Its persistence is influenced by pH-dependent speciation: the deprotonated form (pH > pKa ~7.4) enhances mobility in water, while the protonated form favors sorption to organic matter . Degradation via photolysis or microbial action is limited due to its antifungal properties, which inhibit biotic transformation in many environments .
Q. What are the current regulatory guidelines for this compound exposure, and how are risk assessments conducted?
The European Food Safety Authority (EFSA) classifies this compound as low risk for dietary exposure in the EU, with insufficient data for other brominated phenols . Risk assessments follow a four-step framework: (1) hazard identification (e.g., mutagenicity in Chinese hamster lung cells), (2) hazard characterization (dose-response analysis), (3) exposure assessment (dietary intake, breast milk), and (4) risk characterization (margin of exposure >100) . Current guidelines prioritize monitoring in fish and seafood, where residues are most prevalent .
Advanced Research Questions
Q. How can researchers resolve contradictions between laboratory and field data on this compound bioaccumulation?
Discrepancies arise from differences in exposure matrices (e.g., pure chemical vs. environmental mixtures) and biotic interactions. For example, rice plants metabolize >99% of this compound via acropetal translocation (roots > leaves > stems), but field studies may underestimate uptake due to competing sorption processes . To reconcile data, use isotopically labeled tracers in controlled microcosms and compare with environmental samples analyzed via suspect screening (e.g., high-resolution mass spectrometry) . Statistical tools like Tukey’s test (p ≤ 0.05) can quantify variability between lab and field recovery rates .
Q. What metabolic pathways drive this compound degradation in plants and microbes, and how can they be harnessed for bioremediation?
In rice plants, phase I metabolism involves debromination (yielding di- and mono-brominated phenols) and hydroxylation, while phase II includes sulfation and glycosylation to form water-soluble conjugates . Microbial strains like Ochrobactrum sp. TB01 and Bacillus sp. GZT degrade this compound via reductive debromination and oxidative cleavage, respectively . For bioremediation, bioaugmentation with Bacillus sp. GZT (expressing a novel dehalogenase) enhances degradation rates in water/sediment interfaces by 2–3 fold .
Q. How should researchers design experiments to evaluate the carcinogenic potential of this compound given limited long-term toxicity data?
Prioritize in vitro assays for genotoxicity (e.g., chromosomal aberration tests in mammalian cells) and in vivo subchronic studies (90-day rodent exposure) to identify target organs . Combine with omics approaches (transcriptomics/proteomics) to detect early biomarkers of carcinogenesis, such as oxidative stress response genes. Due to inconsistent mutagenicity data (negative in bacteria, positive in mammalian cells), use human cell lines with metabolic activation systems (e.g., S9 mix) to mimic in vivo conditions .
Q. What strategies improve the recovery and detection of this compound metabolites in complex matrices?
Employ a suspect screening workflow with fragmentation pattern libraries (e.g., m/z 330.8 → 250.9 for debromination products) and orthogonal separation techniques (HILIC vs. reversed-phase LC). For phase II metabolites (e.g., sulfates), enzymatic hydrolysis (arylsulfatase) followed by LC-MS/MS improves detection . Spike-and-recovery experiments in planted vs. unplanted systems (e.g., 0.8% vs. 85–96% recovery) help distinguish biotic vs. abiotic transformation pathways .
Methodological Notes
- Experimental Controls : Include planted blank controls to rule out background contamination and abiotic controls (e.g., autoclaved soil) to confirm microbial activity .
- Data Validation : Use certified reference materials (e.g., Sigma-Aldrich’s TraceCERT®) and interlaboratory comparisons to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
